

Seco-Rapamycin: A Comprehensive Technical Guide to the Natural Metabolite of Sirolimus

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Compound of Interest

Compound Name: *Seco Rapamycin*

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Abstract

Sirolimus (rapamycin) is a potent immunosuppressant and mTOR inhibitor widely used in clinical practice. Its metabolism and degradation lead to the formation of various derivatives, among which seco-rapamycin, a ring-opened metabolite, has garnered scientific interest. This technical guide provides an in-depth exploration of seco-rapamycin, detailing its formation, chemical properties, and biological activities in comparison to its parent compound, sirolimus. We present a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in pharmacology and drug development. While seco-rapamycin exhibits significantly reduced immunosuppressive activity, its distinct biological profile, including its ability to inhibit the proteasome, suggests alternative mechanisms of action that warrant further investigation.

Introduction

Sirolimus, a macrolide produced by the bacterium *Streptomyces hygroscopicus*, is a cornerstone of immunosuppressive therapy in organ transplantation and has applications in oncology.[1] Its mechanism of action primarily involves the inhibition of the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and metabolism.[2] The clinical use and efficacy of sirolimus are influenced by its complex pharmacokinetics and metabolism, which primarily occurs in the liver and intestine, mediated by CYP3A enzymes.[3]

This metabolic processing, along with spontaneous degradation, results in a variety of metabolites, including hydroxylated and demethylated derivatives.[4][5]

One notable metabolite is seco-rapamycin, the ring-opened product of sirolimus. This transformation can occur non-enzymatically through the hydrolysis of the lactone ring. Seco-rapamycin has been identified as an in vivo metabolite and a significant degradation product. Understanding the biological fate and activity of seco-rapamycin is critical for a complete comprehension of the pharmacology of sirolimus. This guide aims to consolidate the current knowledge on seco-rapamycin, providing a technical overview for the scientific community.

Chemical Structure and Physicochemical Properties

The key structural difference between sirolimus and seco-rapamycin is the cleavage of the lactone ring in the macrolide structure of sirolimus. This hydrolysis results in a linear carboxylic acid derivative.

Table 1: Physicochemical Properties of Sirolimus and Seco-Rapamycin

Property	Sirolimus	Seco-Rapamycin	Reference(s)
Molecular Formula	C ₅₁ H ₇₉ NO ₁₃	C ₅₁ H ₇₉ NO ₁₃	
Molecular Weight	914.17 g/mol	932.17 g/mol	
Appearance	White to off-white crystalline powder	Off-white to light yellow solid	
Solubility	Soluble in methanol, ethanol, acetone, chloroform	Soluble in DMSO	
Chemical Name	(3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-Hexadecahydro-9,27-dihydroxy-3-[(1R)-2-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethyl]-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-23,27-epoxy-3H-pyrido[2,1-c]oxaazacyclohentrione-1,5,11,28,29(4H,6H,31H)-pentone	(S)-1-(2-((2R,3R,6S)-2-hydroxy-6-((2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-((1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaen-1-yl)-3-methyltetrahydro-2H-pyran-2-yl)-2-oxoacetyl)piperidine-2-carboxylic acid	

Biosynthesis and Formation

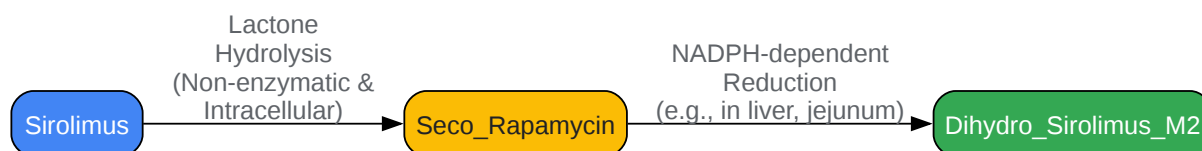
Seco-rapamycin is formed from sirolimus through the hydrolysis of its lactone ester bond. This process can occur both non-enzymatically and as a result of intracellular processes.

Non-Enzymatic Degradation

Sirolimus is susceptible to degradation in aqueous solutions, and the rate of this degradation is influenced by pH and temperature. The hydrolysis of the lactone ring is a primary degradation pathway, leading to the formation of seco-rapamycin. Studies have shown that the degradation of sirolimus to seco-rapamycin is significantly slower than the degradation of sirolimus itself under basic conditions.

Metabolic Conversion

Seco-rapamycin is also a product of sirolimus metabolism within the body. It has been observed that sirolimus degrades to seco-rapamycin in the cytoplasm of Caco-2 cells, a human colon adenocarcinoma cell line often used to model intestinal drug absorption. Furthermore, seco-rapamycin can be further metabolized. In human liver and jejunal mucosal homogenates, seco-rapamycin is converted to a dihydro-sirolimus metabolite, designated as M2, in an NADPH-dependent manner. This suggests the involvement of one or more reductase enzymes in the downstream metabolism of seco-rapamycin.



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Metabolic pathway of sirolimus to seco-rapamycin and dihydro-sirolimus M2.

Biological Activity

A critical aspect of understanding seco-rapamycin is its biological activity relative to sirolimus. While sirolimus is a potent immunosuppressant, its ring-opened metabolite, seco-rapamycin, exhibits a significantly different activity profile.

Immunosuppressive Activity

Seco-rapamycin has been consistently reported to have markedly reduced immunosuppressive activity compared to sirolimus. Several studies have described its activity as "extremely weak".

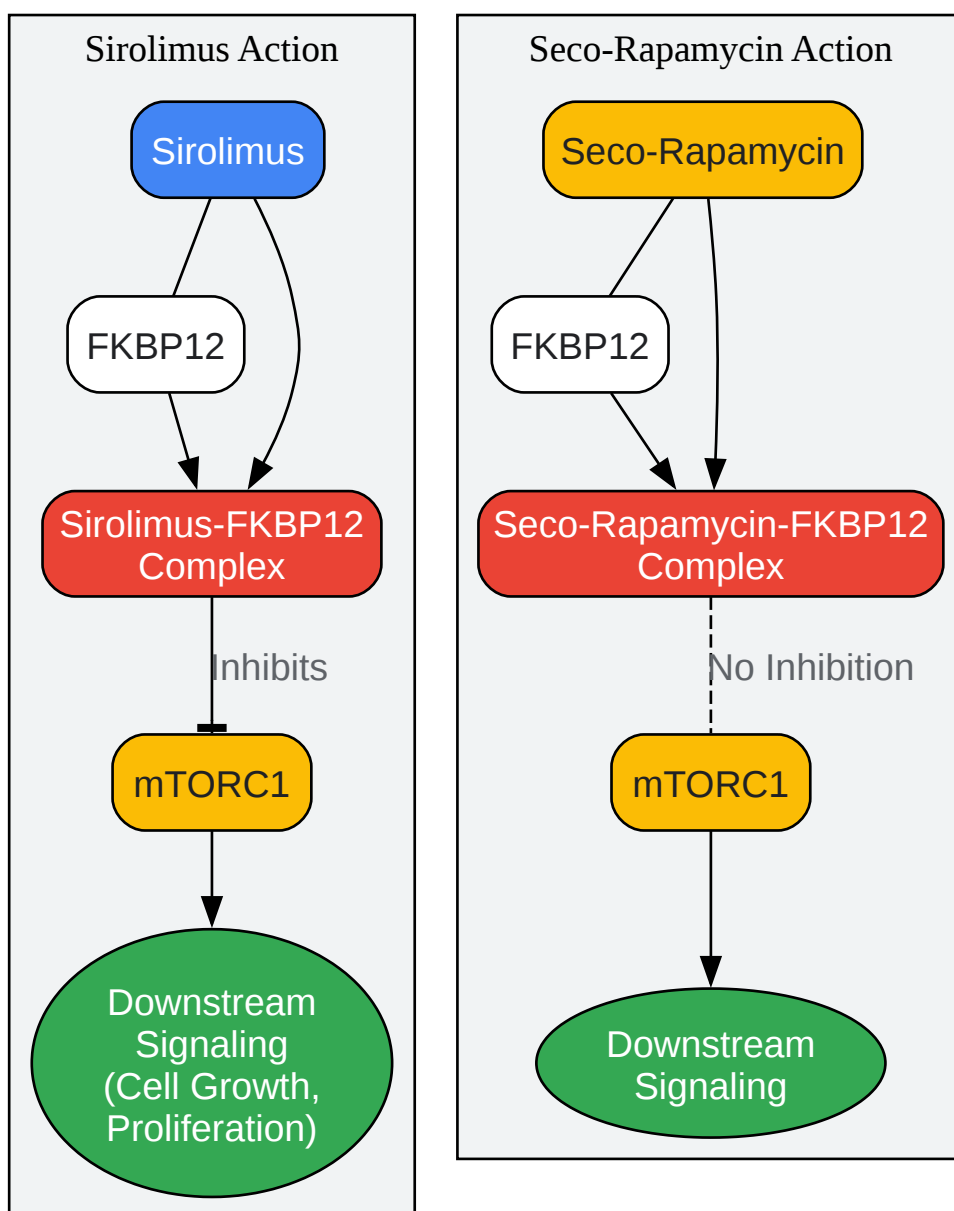
One study quantified this, showing that seco-rapamycin has less than 4% of the potency of rapamycin in a thymocyte proliferation assay. This profound loss of activity is attributed to the disruption of the macrolide ring structure, which is crucial for the formation of the FKBP12-rapamycin-mTOR complex.

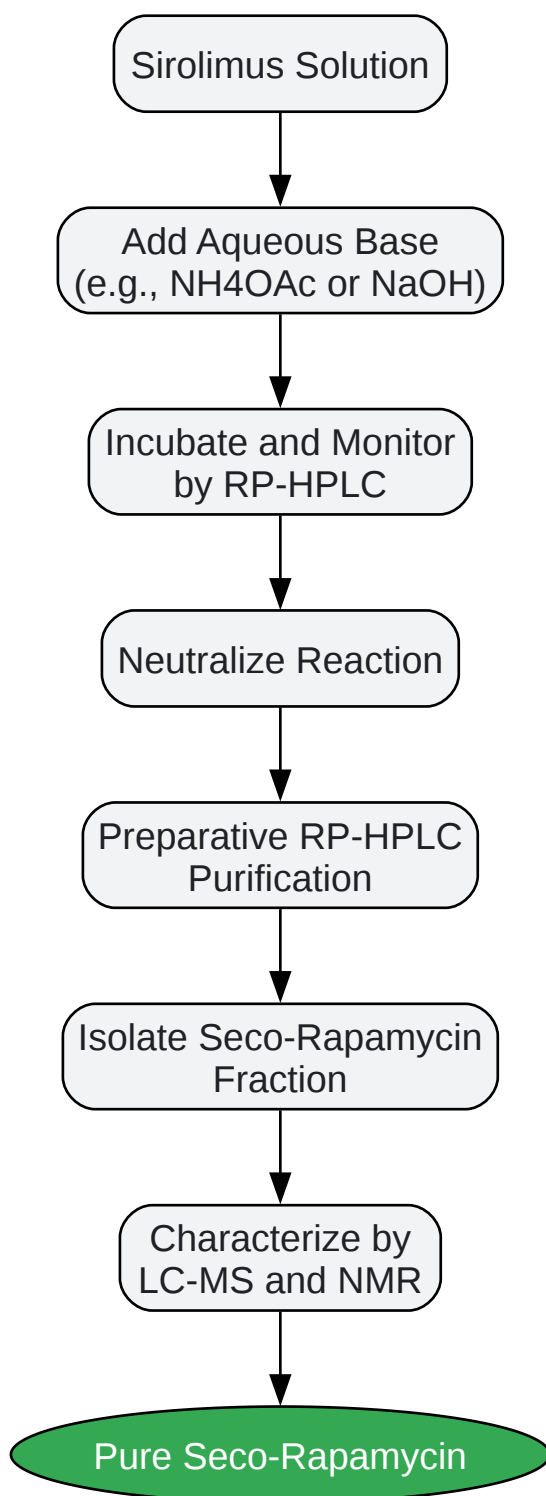
Table 2: Comparative Immunosuppressive and Biological Activities

Compound	Immunosuppressive Activity (Thymocyte Proliferation)	mTOR Inhibition	Proteasome Inhibition	Reference(s)
Sirolimus	Potent (IC ₅₀ in the low nM range)	Yes	Yes	
Seco-Rapamycin	Significantly reduced (<4% of Sirolimus activity)	No	Yes	

mTOR Signaling

The immunosuppressive and antiproliferative effects of sirolimus are mediated through its binding to the immunophilin FKBP12, and this complex then allosterically inhibits mTORC1. Seco-rapamycin, despite retaining the ability to bind to FKBP12, does not effectively inhibit mTOR function. The conformational change resulting from the ring-opening likely prevents the proper interaction of the FKBP12-seco-rapamycin complex with the FRB domain of mTOR.





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